molecular formula C16H23NO3 B1375614 trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate CAS No. 1448682-11-8

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Cat. No. B1375614
M. Wt: 277.36 g/mol
InChI Key: DISTZHMQLVYZLN-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound contains a total of 44 bonds; 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 43 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

Trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.36 . Other physical and chemical properties such as boiling point and storage conditions are not detailed in the available resources.

Scientific Research Applications

  • Chemistry and Biology

    • The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .
    • It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Organic Chemistry

    • The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules .
    • An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
    • This results in site-selective and product chemoselective hydroxylation of the tert-butyl group .
    • This method delivers primary alcohols as largely dominant products in preparative yields .
  • Pharmaceutical Research

    • A compound named M4, which is similar to “trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate”, can act as both β-secretase and an acetylcholinesterase inhibitor .
    • This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Organic Chemistry

    • A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
    • This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Chemistry and Biology

    • The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .
    • It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Chemistry

    • The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Chemistry and Biology

    • The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .
    • It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Organic Chemistry

    • A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
    • This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .
  • Chemistry

    • The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .
    • The methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications were not quantitatively detailed in the source .

properties

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISTZHMQLVYZLN-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

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